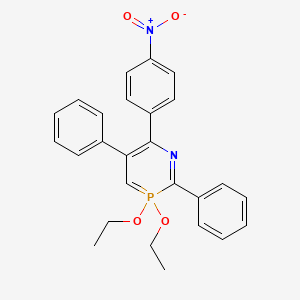![molecular formula C16H14N2O B11112115 2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol](/img/structure/B11112115.png)
2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-PHENYL-2-PROPENYLIDENE)CARBOHYDRAZONOYL]PHENOL is an organic compound characterized by its unique structure, which includes a phenyl group, a propenylidene group, and a carbohydrazonoyl group attached to a phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-PHENYL-2-PROPENYLIDENE)CARBOHYDRAZONOYL]PHENOL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-phenyl-2-propenal with carbohydrazide in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-PHENYL-2-PROPENYLIDENE)CARBOHYDRAZONOYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenolic group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Products may include benzaldehyde, benzoic acid, and epoxides.
Reduction: Hydrazine derivatives are typically formed.
Substitution: Substituted phenols or ethers can be produced.
Scientific Research Applications
2-[2-(3-PHENYL-2-PROPENYLIDENE)CARBOHYDRAZONOYL]PHENOL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2-(3-PHENYL-2-PROPENYLIDENE)CARBOHYDRAZONOYL]PHENOL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. For example, it may interact with cellular proteins to induce apoptosis in cancer cells or inhibit the growth of bacteria by disrupting their cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-BR-3-PHENYL-2-PROPENYLIDENE)-3-(1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-(3-PHENYL-2-PROPENYLIDENE)BENZENECARBOHYDRAZONAMIDE HYDROIODIDE
- 2-Phenylethyl 3-phenyl-2-propenoate
Uniqueness
2-[2-(3-PHENYL-2-PROPENYLIDENE)CARBOHYDRAZONOYL]PHENOL is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of phenyl, propenylidene, and carbohydrazonoyl groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[(E)-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C16H14N2O/c19-16-11-5-4-10-15(16)13-18-17-12-6-9-14-7-2-1-3-8-14/h1-13,19H/b9-6+,17-12+,18-13+ |
InChI Key |
BFTRWEAEANFJBK-PQMZBUNGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B11112034.png)
![2-Benzamido-N-{1-[N'-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B11112040.png)
![2,4-bis(benzyloxy)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11112054.png)
![Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B11112075.png)
![4,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11112079.png)
![6-chloro-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B11112082.png)
![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine](/img/structure/B11112086.png)

![N'-[(E)-(3-Hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11112094.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11112095.png)
![3-Methyl-1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B11112098.png)
![1-[2-(3,4-Dimethylphenyl)-4-(3-ethoxy-2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11112106.png)
![2-(3-Bromophenoxy)-N-(9-{[2-(3-bromophenoxy)acetyl]amino}nonyl)acetamide](/img/structure/B11112107.png)
![1-(4-chlorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide](/img/structure/B11112127.png)
